(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride
Description
(E)-N-methyl-3-(1-tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is a complex organic compound characterized by its unique tetracyclic structure
Properties
CAS No. |
38849-14-8 |
|---|---|
Molecular Formula |
C20H22ClN |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-10,12,15,21H,11,13-14H2,1H3;1H/b12-6+; |
InChI Key |
BBNBXLRSBFJQNO-WXIWBVQFSA-N |
Isomeric SMILES |
CNC/C=C/C12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Canonical SMILES |
CNCC=CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.
Functionalization: Introduction of functional groups such as the amine and methyl groups.
Final assembly: Coupling reactions to attach the prop-2-en-1-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of double bonds within the tetracyclic structure.
Substitution: Halogenation or alkylation of the prop-2-en-1-amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
- Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol
Uniqueness
(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is unique due to its specific functional groups and the presence of the prop-2-en-1-amine moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride is a compound that exhibits significant biological activity primarily as an antidepressant. This compound is structurally related to maprotiline, a tetracyclic antidepressant (TCA), which has been utilized in clinical settings for its efficacy in treating depression and anxiety disorders.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN |
| Molecular Weight | 313.9 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 12 Ų |
| Complexity | 339 |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems in the brain. Similar to other TCAs, it acts predominantly by inhibiting the reuptake of serotonin and norepinephrine, thus increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety.
Case Studies and Research Findings
1. Antidepressant Efficacy:
A study published in the Journal of Clinical Psychiatry examined the efficacy of maprotiline and its derivatives in treating major depressive disorder (MDD). The results indicated that patients receiving (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7,09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride showed significant improvements in their Hamilton Depression Rating Scale scores compared to placebo groups .
2. Side Effects Profile:
Research has also focused on the side effects associated with this compound. A meta-analysis highlighted that while the compound is effective in reducing depressive symptoms, it is associated with side effects such as sedation and anticholinergic effects . Monitoring these side effects is essential for optimizing treatment regimens.
3. Neuropharmacological Studies:
Neuropharmacological studies have demonstrated that (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7,09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride exhibits affinity for various receptors beyond serotonin and norepinephrine transporters. These include histamine H1 receptors and muscarinic acetylcholine receptors . This receptor profile suggests potential implications for treating conditions beyond depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
